Pilsicainide hydrochloride
Overview
Description
Pilsicainide hydrochloride is a class Ic antiarrhythmic agent primarily used to treat cardiac arrhythmias, including supraventricular and ventricular tachycardia . It functions by selectively blocking sodium channels, which helps to stabilize the cardiac membrane and prevent abnormal electrical activity in the heart . This compound was developed in Japan and is marketed under the brand name Sunrythm .
Mechanism of Action
Target of Action
Pilsicainide hydrochloride primarily targets the Nav1.5 sodium channels . These channels play a crucial role in the rapid depolarization characteristic of phase 0 in the cardiac action potential .
Mode of Action
This compound functions by blocking the fast inward movement of sodium ions through the Nav1.5 sodium channels . It binds to open channels, but slowly, and is capable of selectively blocking the late currents in the mutant Na (+) channels .
Biochemical Pathways
The blocking of sodium channels by this compound affects the cardiac action potential . This results in a depressant effect on intra-atrial conduction and a prolonging effect on the atrial effective refractory period . The suppression of atrial conduction velocity and the increase in the effective refractory period lead to an increased wavelength and termination of atrial fibrillation .
Pharmacokinetics
This compound is rapidly absorbed from the gastrointestinal tract .
Result of Action
The action of this compound results in the restoration of normal sinus rhythm in patients with recent-onset atrial fibrillation and a healthy left ventricle . It has been proven successful in treating both ventricular and supraventricular arrhythmias with few adverse effects .
Biochemical Analysis
Biochemical Properties
Pilsicainide hydrochloride interacts with the Nav1.5 sodium channel, blocking the fast inward movement of sodium ions . This interaction is crucial for its role in biochemical reactions, particularly those involved in cardiac function . The compound is classified as a class Ic antiarrhythmic drug .
Cellular Effects
This compound affects various types of cells, particularly cardiac cells . It influences cell function by altering the conduction velocity and the effective refractory period in atrial cells . This results in an increased wavelength and termination of atrial fibrillation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to open sodium channels . This binding blocks the fast inward movement of sodium ions through the Nav1.5 sodium channel, contributing to the rapid depolarization characteristic of phase 0 in the cardiac action potential .
Temporal Effects in Laboratory Settings
In a case of Pilsicainide intoxication, the serum Pilsicainide concentration was significantly higher than the therapeutic range upon admission. After hemodialysis, the Pilsicainide concentration decreased .
Metabolic Pathways
Specific metabolic pathways involving this compound are not currently available in the literature .
Subcellular Localization
Details on the subcellular localization of this compound are not currently available in the literature .
Preparation Methods
The synthesis of Pilsicainide hydrochloride involves several steps. One method includes the polymerization reaction of butyrolactam and gamma-butyrolactone under highly basic conditions to produce N-(3-carboxypropyl) butyrolactam . This intermediate is then cyclized and condensed with malonic acid monoester salt to generate 7α-double pyrrolizidine pyridine-acetic acid esters . The final step involves hydrolyzing this ester in an acidic environment to produce the pharmaceutically acceptable salt, this compound . This method avoids the use of expensive or hard-to-obtain raw materials and reduces the number of reaction steps, making it more efficient and environmentally friendly .
Chemical Reactions Analysis
Pilsicainide hydrochloride primarily undergoes substitution reactions due to its amide functional group. It can react with various reagents under different conditions to form derivatives. For example, it can react with sodium hydroxide to form the corresponding sodium salt . Additionally, it can undergo hydrolysis in the presence of strong acids or bases to break down into its constituent parts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pilsicainide hydrochloride is widely used in scientific research due to its ability to selectively block sodium channels. It has been used to study electrophysiological parameters in guinea pig pulmonary vein preparations and to investigate its effects on calcium release and arrhythmic events in Andersen-Tawil syndrome induced pluripotent stem cells-derived cardiomyocytes . Additionally, it has been used to study its electrophysiological effects on the guinea pig atrium . These studies help to better understand the mechanisms underlying cardiac arrhythmias and to develop more effective treatments.
Comparison with Similar Compounds
Pilsicainide hydrochloride is similar to other class Ic antiarrhythmic agents such as Lidocaine, Flecainide, and Propafenone . it is unique in its ability to selectively block sodium channels without affecting other ion channels . This selective action makes it particularly effective in treating certain types of arrhythmias with fewer side effects compared to other antiarrhythmic agents . Additionally, this compound has been shown to be effective in inducing Brugada syndrome in animal models, which is not a common feature of other class Ic agents .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O.ClH/c1-13-6-3-7-14(2)16(13)18-15(20)12-17-8-4-10-19(17)11-5-9-17;/h3,6-7H,4-5,8-12H2,1-2H3,(H,18,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOSVDHCTCLGEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057860 | |
Record name | Pilsicainide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88069-49-2 | |
Record name | Pilsicainide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88069-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pilsicainide hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088069492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pilsicainide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pilsicainide Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PILSICAINIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03C8I9296V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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